N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and both chlorobenzene and fluorophenyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the chlorobenzenesulfonyl and fluorophenyl groups. The final step involves the attachment of the ethane-1-sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
- N-{4-[1-(4-bromobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound classified as a sulfonamide and a pyrazole derivative. Its unique structural characteristics suggest significant potential in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group (-SO2NH2) and a pyrazole ring, contributing to its biological activity. The molecular formula is C21H22ClN3O2S, with a molecular weight of 431.94 g/mol. The presence of the chlorobenzenesulfonyl group enhances its lipophilicity, which is critical for membrane permeability.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H22ClN3O2S |
Molecular Weight | 431.94 g/mol |
Solubility | Moderate in water |
Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Studies indicate that it can inhibit certain pathways related to inflammation and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Cell Signaling Modulation : It may interfere with signaling pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using standard antimicrobial testing methods.
Table 2: Antimicrobial Activity
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Strong |
Escherichia coli | Moderate |
Methicillin-resistant S. aureus (MRSA) | Moderate |
Candida albicans | Weak |
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- Antibacterial Screening : A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit AChE effectively, which is relevant for treating neurodegenerative diseases .
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-10-6-16(7-11-20)22-15-23(17-4-3-5-19(25)14-17)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDXHPHWUDJWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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